ent-Tadalafil-d3

PDE5 Inhibition Enantiomer Activity Pharmacology

ent-Tadalafil-d3 is a deuterated (d3) internal standard for LC-MS/MS assays. The 3 Da mass shift enables simultaneous detection with analyte Tadalafil, correcting for matrix effects. Unlabeled analogs cause method failure. This (6S,12aS) enantiomer is PDE5-inactive (IC50 > 10 µM), ideal as a negative control. Verify chiral impurity levels in Tadalafil API.

Molecular Formula C22H19N3O4
Molecular Weight 392.4 g/mol
Cat. No. B12418483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Tadalafil-d3
Molecular FormulaC22H19N3O4
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESCN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
InChIInChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21-/m0/s1/i1D3
InChIKeyWOXKDUGGOYFFRN-DBSXGILSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ent-Tadalafil-d3: A Deuterated, Inactive Enantiomer for PDE5 Analytical and Research Applications


ent-Tadalafil-d3 (CAS 1329568-92-4) is a deuterium-labeled derivative of ent-Tadalafil, the (6S,12aS) inactive cis-enantiomer of the PDE5 inhibitor Tadalafil [1]. The compound is defined by its molecular formula C22H16D3N3O4 and a molecular weight of 392.42 g/mol . While the active (6R,12aS) and (6R,12aR) enantiomers of Tadalafil are potent PDE5 inhibitors, ent-Tadalafil is pharmacologically inactive at the target [1]. The addition of three stable deuterium atoms creates a 3 Da mass shift, making it an optimal internal standard for liquid chromatography-mass spectrometry (LC-MS) assays [2].

Why ent-Tadalafil-d3 Cannot Be Replaced by Other PDE5 Analogs or Unlabeled Isomers


Generic substitution of ent-Tadalafil-d3 with unlabeled ent-Tadalafil or another PDE5 inhibitor analog will lead to method failure in quantitative analytical workflows. ent-Tadalafil-d3's primary value is as a stable isotope-labeled internal standard (SIL-IS). SIL-IS compounds are chemically identical to the target analyte, ensuring co-elution and identical ionization efficiency in LC-MS, thereby correcting for matrix effects and instrument variability [1]. Unlabeled analogs, such as ent-Tadalafil, lack the necessary mass difference (Δm/z = 3 Da) for simultaneous detection in a mass spectrometer, rendering them useless as internal standards . Other PDE5 inhibitors like Sildenafil-d3 or Vardenafil-d3 possess different chemical structures, leading to differential extraction recovery and ionization efficiency, which introduces significant quantification bias [2].

Quantitative Differentiation of ent-Tadalafil-d3: Direct Analytical and Pharmacological Comparisons


Enantiomeric Specificity: Inactivity as a PDE5 Inhibitor

ent-Tadalafil-d3 is the deuterated form of ent-Tadalafil, the (6S,12aS) enantiomer. In direct head-to-head comparisons, the active (6R,12aS) enantiomer is a potent PDE5 inhibitor with an IC50 of 0.090 μM, while ent-Tadalafil is inactive at concentrations up to 10 µM [1]. This >100-fold difference in potency is a critical differentiator for use as a negative control or inactive tracer.

PDE5 Inhibition Enantiomer Activity Pharmacology

Stable Isotope Labeling: A 3 Da Mass Shift for Accurate LC-MS Quantification

As a deuterated compound, ent-Tadalafil-d3 exhibits a mass difference of +3 Da compared to unlabeled ent-Tadalafil (m/z 389 → m/z 392). This distinct mass shift allows for complete chromatographic co-elution with the analyte while providing a separate detection channel in the mass spectrometer [1]. This is in contrast to structural analog internal standards, which can exhibit differential ionization efficiency.

LC-MS Internal Standard Stable Isotope Labeling

Chromatographic Co-Elution: Identical Retention Time to Unlabeled Analyte

Due to identical chemical structure, ent-Tadalafil-d3 co-elutes with the unlabeled analyte (ent-Tadalafil or Tadalafil) in reverse-phase HPLC, a fundamental requirement for a SIL-IS . Structural analogs, such as a different PDE5 inhibitor, will have distinct retention times, making them unsuitable for correcting matrix effects that vary across the chromatographic run.

HPLC Chromatography Method Validation

Regulatory Compliance: Use as a Non-Therapeutic Reference Material

ent-Tadalafil-d3 is explicitly classified as a non-therapeutic reference material, exempt from stringent drug approval processes [1]. This classification is distinct from active pharmaceutical ingredients (APIs) like Tadalafil, which are subject to full regulatory oversight. This facilitates its acquisition and use in analytical method development and validation without the administrative burden associated with controlled substances or clinical trial materials.

Regulatory Science Reference Standard Pharmaceutical Analysis

Optimal Application Scenarios for ent-Tadalafil-d3 in Analytical and Pharmaceutical Workflows


Quantitative Bioanalysis of Tadalafil in Plasma for Pharmacokinetic Studies

ent-Tadalafil-d3 is used as a SIL-IS in LC-MS/MS methods to quantify Tadalafil concentrations in biological matrices like human plasma. Its co-elution and identical ionization properties ensure accurate correction for matrix effects and recovery losses, leading to precise pharmacokinetic parameters (e.g., Cmax, AUC) [1].

Validation of Analytical Methods for Enantiomeric Purity Testing

The compound serves as a deuterated reference standard for developing and validating chiral HPLC methods to detect and quantify the inactive (6S,12aS) enantiomer (ent-Tadalafil) as a potential impurity in active pharmaceutical ingredient (API) batches of Tadalafil [2].

Use as a Negative Control in PDE5 Activity Assays

Given its established inactivity (IC50 > 10 µM) at the PDE5 enzyme, ent-Tadalafil-d3 can be employed as a matched molecular negative control in cellular or biochemical assays to verify the specificity of observed effects from active Tadalafil enantiomers [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for ent-Tadalafil-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.